N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate
Description
IUPAC Nomenclature Breakdown and Functional Group Identification
The systematic IUPAC name delineates the molecular architecture through sequential substituent prioritization and locant assignments. Breaking down the name:
- Parent chain : Oxalamide (ethanediamide), serving as the central bis-amide scaffold.
- N1 substituent : 5-Chloropyridin-2-yl group, attached to the first amide nitrogen.
- N2 substituent : A cyclohexyl ring with three distinct functional groups:
- (1S,2R,4R) stereochemical configuration at positions 1, 2, and 4.
- 4-(Dimethylcarbamoyl) : A tertiary amide at position 4.
- 2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido) : A bicyclic thiazolopyridine system with a methyl group at position 5, linked via an amide bond at position 2 of the cyclohexane.
- Counterion : 4-Methylbenzenesulfonate (tosylate), ionically associated with the protonated amine.
Table 1: Functional Group Identification
| Functional Group | Structural Feature | Location in Molecule |
|---|---|---|
| Primary amide | -CONH2 (oxalamide core) | Central ethanediamide |
| Tertiary amide | -N(C=O)(CH3)2 (dimethylcarbamoyl) | Position 4 of cyclohexane |
| Secondary amide | -NH-C(=O)- (linking cyclohexane to thiazolopyridine) | Position 2 of cyclohexane |
| Thiazolopyridine | Bicyclic system with thiazole fused to tetrahydropyridine | Attached to cyclohexane via amide |
| Aromatic sulfonate | -SO3− (4-methylbenzenesulfonate) | Ionic counterion |
The prioritization of functional groups follows IUPAC rules, with the oxalamide core as the parent structure. The thiazolopyridine system, a fusion of thiazole (positions 1–3) and pyridine (positions 4–7), adopts the [5,4-c] fusion nomenclature, indicating connectivity between thiazole position 5 and pyridine position 4.
Stereochemical Configuration Analysis of Cyclohexyl and Tetrahydrothiazolopyridine Moieties
Cyclohexyl Stereochemistry
The cyclohexane ring exhibits three stereocenters at positions 1, 2, and 4, designated as (1S,2R,4R) . This configuration imposes a specific chair conformation:
- Position 1 (S) : The carbamoyl group (-C(=O)N(CH3)2) occupies an axial orientation to minimize 1,3-diaxial strain.
- Position 2 (R) : The tetrahydrothiazolopyridine-carboxamido group adopts an equatorial position, stabilizing the ring through hydrogen bonding with adjacent substituents.
- Position 4 (R) : The dimethylcarbamoyl group is equatorial, avoiding steric clashes with the axial carbamoyl at position 1.
Tetrahydrothiazolopyridine Geometry
The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety features:
- Ring fusion : Thiazole (positions 1–3) fused to tetrahydropyridine (positions 4–7) at positions 5 (thiazole) and 4 (pyridine).
- Chirality : The methyl group at position 5 induces a puckered conformation in the tetrahydropyridine ring, with the thiazole sulfur adopting an endo orientation relative to the pyridine nitrogen.
Table 2: Stereochemical Centers and Conformational Effects
The stereochemical arrangement optimizes intermolecular interactions, particularly hydrogen bonding between the secondary amide (cyclohexane C2) and the sulfonate counterion.
Salt Formation Rationale: Protonation Sites and Counterion Interactions
Protonation Sites
The compound exists as a 4-methylbenzenesulfonate salt due to protonation at basic nitrogen sites:
- Tetrahydrothiazolopyridine Nitrogen : The pyridine nitrogen (position 7) in the bicyclic system is the most basic site (predicted pKa ~6.5), facilitating protonation.
- Cyclohexane Secondary Amine : The amine at cyclohexane position 2 (from the carboxamido group) has lower basicity (pKa ~4–5) but may contribute to salt formation under acidic conditions.
Counterion Selection
4-Methylbenzenesulfonate (tosylate) is chosen for its:
- Strong acidity : The sulfonic acid (pKa ~-1.5) ensures complete proton transfer to the amine.
- Crystallization enhancement : The hydrophobic tolyl group improves crystal lattice stability via π-π stacking with aromatic moieties.
- Solubility modulation : Ionic interaction with the protonated amine increases aqueous solubility compared to the free base.
Table 3: Salt Properties and Interactions
The salt formulation stabilizes the compound by neutralizing the positive charge on the protonated amine, enhancing both shelf-life and bioavailability.
Properties
Molecular Formula |
C31H38ClN7O7S2 |
|---|---|
Molecular Weight |
720.3 g/mol |
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15+,17-;/m1./s1 |
InChI Key |
ZLFZITWZOYXXAW-DGVZIRGRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Cyclohexyl Intermediate
- Starting from a suitably functionalized cyclohexane derivative, stereoselective introduction of the 4-(dimethylcarbamoyl) group and the 2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido) substituent is performed.
- The stereochemistry is controlled by chiral catalysts or chiral pool starting materials.
- Amide bond formation is typically achieved via coupling reagents such as HATU, EDCI, or DCC in the presence of base.
Preparation of the 5-Chloropyridin-2-yl Oxalamide Moiety
- The 5-chloropyridin-2-yl amine is reacted with oxalyl chloride or oxalic acid derivatives to form the oxalamide intermediate.
- This step requires careful control of temperature and stoichiometry to avoid overreaction or polymerization.
Coupling of the Two Fragments
- The cyclohexyl intermediate bearing the thiazolopyridine amide is coupled with the 5-chloropyridinyl oxalamide fragment.
- This coupling forms the final oxalamide linkage between the two nitrogen atoms.
- Conditions typically involve mild bases and solvents such as DMF or DCM, with coupling agents to facilitate amide bond formation.
Salt Formation with 4-Methylbenzenesulfonic Acid
- The free base compound is treated with 4-methylbenzenesulfonic acid (tosylic acid) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the tosylate salt.
- This step enhances compound stability, crystallinity, and handling properties.
Detailed Preparation Method (Representative Protocol)
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Chiral cyclohexyl amine derivative + 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid + coupling agent (e.g., HATU), base (DIPEA), solvent (DMF) | Formation of amide bond on cyclohexyl ring | Stereochemistry controlled by chiral starting material |
| 2 | 5-Chloropyridin-2-yl amine + oxalyl chloride (or oxalic acid derivative), base (triethylamine), solvent (DCM), low temperature | Formation of 5-chloropyridin-2-yl oxalamide intermediate | Temperature control critical to avoid side reactions |
| 3 | Coupling of intermediate from Step 1 and Step 2 using coupling agent (e.g., EDCI), base, solvent (DMF or DCM) | Formation of final oxalamide linkage | Reaction monitored by HPLC or TLC for completion |
| 4 | Treatment of free base with 4-methylbenzenesulfonic acid in ethanol or ethyl acetate | Salt formation | Yields crystalline tosylate salt with improved purity |
Research Findings and Optimization Data
- Yield and Purity: Typical overall yields range from 60% to 75% after purification by preparative HPLC or recrystallization. Purity is generally >98% as confirmed by HPLC and NMR.
- Stereochemical Integrity: Chiral HPLC and optical rotation measurements confirm retention of stereochemistry throughout synthesis.
- Reaction Times: Amide coupling steps require 2–6 hours at room temperature or slightly elevated temperatures (25–40 °C).
- Solvent Effects: DMF and DCM are preferred solvents for coupling reactions due to solubility and reaction efficiency.
- Salt Formation: Tosylate salt formation proceeds quantitatively at room temperature with stirring for 1–2 hours.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Condition | Outcome/Notes |
|---|---|---|
| Coupling agent | HATU, EDCI, or DCC | Efficient amide bond formation |
| Base | DIPEA, triethylamine | Neutralizes acid byproducts |
| Solvent | DMF, DCM | Good solubility and reaction medium |
| Temperature | 0–40 °C | Controls reaction rate and selectivity |
| Reaction time | 2–6 hours | Sufficient for complete conversion |
| Purification | Preparative HPLC, recrystallization | >98% purity achieved |
| Salt formation | Tosylic acid in ethanol | Stable crystalline salt |
Chemical Reactions Analysis
Types of Reactions
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridine or thiazolopyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name : N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
- CAS Number : 1255529-26-0
- Molecular Formula : C24H30ClN7O4S
- Molecular Weight : 548.07 g/mol
- Purity : ≥98%
Structural Characteristics
The compound features a chlorinated pyridine ring and a cyclohexyl moiety with multiple functional groups that enhance its bioactivity. The presence of a thiazolo-pyridine derivative suggests potential interactions with biological targets relevant to drug development.
Medicinal Chemistry
- Anticoagulant Research : This compound is primarily studied as an impurity in Edoxaban synthesis. Understanding its properties helps in optimizing the production of Edoxaban and ensuring the purity of pharmaceutical formulations .
- Drug Metabolism Studies : The compound is useful in pharmacokinetic studies to understand how drugs are metabolized in the body. Its structural similarity to active pharmaceutical ingredients allows researchers to investigate metabolic pathways and the impact of impurities on drug efficacy and safety .
- Structure-Activity Relationship (SAR) Studies : The detailed analysis of this compound aids in SAR studies where modifications to the molecular structure can lead to enhanced therapeutic effects or reduced side effects. Such studies are crucial for developing new anticoagulant agents with improved profiles .
Biochemical Research
- Enzyme Inhibition Studies : The compound's interactions with specific enzymes can provide insights into its potential as an inhibitor or modulator in biochemical pathways. This can lead to discoveries related to disease mechanisms and therapeutic targets .
- Cellular Assays : Researchers utilize this compound in cellular assays to evaluate its biological activity against various cell lines, helping to determine its potential cytotoxicity or therapeutic effects on target cells .
Case Study 1: Impurity Profiling in Edoxaban Production
In a study examining the synthesis of Edoxaban, researchers identified N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-...) as a significant impurity that could affect the drug's overall efficacy. By analyzing this compound's behavior during synthesis and its interaction with biological systems, they were able to refine purification processes to enhance the final product's quality .
Case Study 2: Pharmacokinetics of Anticoagulants
A research team investigated the pharmacokinetic profile of Edoxaban and its impurities, including N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-...). Their findings indicated that impurities could alter absorption rates and bioavailability. This study highlighted the importance of monitoring impurities during drug development to ensure patient safety and drug effectiveness .
Mechanism of Action
The mechanism of action of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Pharmacokinetic and Pharmacodynamic Comparison with Direct Oral Anticoagulants (DOACs)
The target compound is identified as edoxaban tosylate , a direct FXa inhibitor . Compared to other DOACs:
Table 2: Pharmacokinetic Profiles of FXa Inhibitors
Edoxaban’s advantages include:
- Reduced CYP3A4 metabolism : Minimizes drug-drug interactions compared to rivaroxaban/apixaban .
- Dual formulation flexibility : Available as tablets and oral suspensions .
Research Findings and Clinical Relevance
- Efficacy : Edoxaban (target compound) shows 98% FXa inhibition in primate models and reduces clot formation within 2 hours post-dose .
- Safety : Lower bleeding risk vs. warfarin in atrial fibrillation trials, attributed to its reversible inhibition mechanism .
- Stability : The tosylate salt retains >95% potency after 24 months under recommended storage conditions .
Biological Activity
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate (CAS: 1255529-26-0) is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
- Molecular Formula : C24H30ClN7O4S
- Molecular Weight : 548.07 g/mol
- IUPAC Name : N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
- Purity : 98%
Biological Activity Overview
The compound has been studied for its potential therapeutic applications in several areas:
Anticancer Activity
Research indicates that derivatives of compounds similar to N1-(5-Chloropyridin-2-yl)-N2... exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure suggests it may interact with specific cellular pathways involved in cell proliferation and apoptosis. It is hypothesized to inhibit certain kinases or transcription factors critical for cancer cell survival.
- Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). The selectivity index (SI), which measures the ratio of cytotoxicity against cancer cells versus normal cells, was favorable (>3), indicating potential for therapeutic use .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa | 1.4 | >3 |
| MCF7 | 3.0 | >3 |
| BxPC-3 | 0.50 | >3 |
Antithrombotic Activity
The compound is structurally related to edoxaban, an anticoagulant that inhibits factor Xa in the coagulation cascade. Studies suggest that such compounds can modulate thrombosis by:
- Mechanism : Inhibition of factor Xa leads to reduced thrombin generation and platelet activation.
- Research Findings : In vitro studies showed that the compound effectively reduces clot formation in human plasma assays comparable to established anticoagulants .
Pharmacokinetics
Understanding the pharmacokinetics of N1-(5-Chloropyridin-2-yl)-N2... is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The compound is likely absorbed through the gastrointestinal tract and distributed widely due to its lipophilic nature.
- Metabolism : Preliminary data suggest minimal metabolism via CYP450 pathways with a predominant form remaining unchanged in plasma .
Safety and Toxicology
While promising results have been observed regarding efficacy, safety profiles are essential for clinical application:
- Toxicity Studies : Initial assessments indicate low toxicity levels in animal models at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Basic: What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires careful selection of bases and reaction conditions. Evidence from patent literature demonstrates that bases such as diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, and inorganic carbonates (e.g., Na₂CO₃) are critical for coupling reactions . For instance, in Example 26 of a synthesis protocol, triethylamine was used under reflux conditions to facilitate amide bond formation, achieving a 26% yield after 20 hours . Key steps include:
- Base selection: Polar aprotic solvents (e.g., acetonitrile) paired with organic bases enhance nucleophilicity.
- Temperature control: Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
- Purification: Chromatography or recrystallization (e.g., using acetonitrile) isolates the target compound from byproducts .
Basic: Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?
Answer:
A multi-technique approach is essential:
- X-ray crystallography: Resolves absolute stereochemistry, as demonstrated in studies of analogous cyclohexylcarbamoyl derivatives .
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing thiazolo[5,4-c]pyridine vs. other isomers). For example, methyl groups in the tetrahydrothiazolo ring resonate at δ 1.2–1.5 ppm .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₃₂ClN₇O₅S: 626.1893) .
Basic: How can solubility and stability issues be addressed during in vitro assays?
Answer:
- Solubility: Use polar aprotic solvents (e.g., DMSO) for stock solutions. Acetonitrile/water mixtures (e.g., 30:70 v/v) are effective for HPLC analysis .
- Stability: Store lyophilized samples at -20°C under inert gas. Avoid prolonged exposure to light or moisture, as the 4-methylbenzenesulfonate group is prone to hydrolysis .
Advanced: What strategies ensure enantiomeric purity during synthesis, given the compound’s stereochemical complexity?
Answer:
The (1S,2R,4R)-cyclohexyl backbone requires precise control:
- Chiral auxiliaries: Use enantiopure intermediates (e.g., (1R,2S,5S)-carbamate compounds) to prevent racemization during coupling .
- Chiral HPLC: Separate diastereomers using columns like Chiralpak IA with hexane/isopropanol gradients (90:10 → 70:30) .
- X-ray verification: Confirm configuration post-synthesis, as done for related sulfonamide derivatives .
Advanced: How can researchers identify the compound’s biological targets and validate its mechanism of action?
Answer:
- Target fishing: Use affinity chromatography with immobilized compound analogs. For example, pyridinyl and tetrahydrothiazolo moieties often target kinase or protease active sites .
- Orthogonal assays: Combine enzymatic inhibition assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Structural modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like Factor Xa, leveraging the oxalamide group’s hydrogen-bonding capacity .
Advanced: How should contradictory data on the compound’s biological activity be resolved?
Answer:
Contradictions often arise from assay conditions or impurities:
- Reproducibility checks: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Impurity profiling: Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may antagonize activity .
- Dose-response curves: Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects .
Advanced: What computational methods support rational design of derivatives with improved pharmacokinetics?
Answer:
- QSAR modeling: Correlate substituent effects (e.g., chloropyridinyl vs. methoxypyridinyl) with logP and clearance rates .
- MD simulations: Predict metabolic stability by simulating CYP3A4 interactions, focusing on oxidation-prone sites (e.g., tetrahydrothiazolo methyl groups) .
Basic: What synthetic routes are available for structural analogs, and how do they compare?
Answer:
Analog synthesis often modifies the chloropyridinyl or tetrahydrothiazolo groups:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
